The Discovery and Development of CR665: A Peripherally Selective Kappa-Opioid Receptor Agonist
The Discovery and Development of CR665: A Peripherally Selective Kappa-Opioid Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CR665 is a peripherally selective tetrapeptide kappa-opioid receptor (KOR) agonist that was investigated for its analgesic properties. Its development marked a significant effort to create a potent pain reliever devoid of the central nervous system (CNS) side effects that limit the use of traditional opioids. By selectively targeting peripheral KORs, CR665 was designed to provide pain relief at the site of injury or inflammation without crossing the blood-brain barrier, thereby avoiding adverse effects such as sedation, dysphoria, and respiratory depression. This guide provides a comprehensive overview of the discovery, history, and development of CR665, including its mechanism of action, preclinical and clinical findings, and the evolution to its successor compound, CR845 (difelikefalin). Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its pharmacological profile.
Introduction: The Rationale for a Peripherally Acting Opioid
The opioid crisis has underscored the urgent need for safer and non-addictive analgesics. Traditional opioids, which primarily act on the mu-opioid receptor (MOR) in the CNS, are associated with a high potential for abuse, addiction, and life-threatening side effects. The kappa-opioid receptor (KOR) emerged as an alternative target for analgesia. However, centrally acting KOR agonists are often associated with debilitating side effects, including dysphoria, hallucinations, and sedation, which have limited their clinical development.
The discovery that opioid receptors are also expressed on peripheral sensory neurons opened a new avenue for analgesic drug development.[1] Activation of these peripheral receptors can inhibit pain signaling at its source without affecting the CNS. This led to the development of peripherally restricted KOR agonists like CR665, with the hypothesis that such compounds could provide effective pain relief with a significantly improved safety profile.
Discovery and Preclinical Development of CR665
CR665, also known as FE 200665, is a peptide-based compound designed to have high affinity and selectivity for the KOR while possessing physicochemical properties that limit its ability to cross the blood-brain barrier.[1]
Mechanism of Action
CR665 is a highly selective agonist of the KOR.[2] Its analgesic effects are mediated by the activation of KORs located on the peripheral terminals of sensory nerves. This activation leads to the inhibition of voltage-gated calcium channels and the opening of potassium channels, which in turn reduces neuronal excitability and the release of pro-inflammatory mediators, thereby dampening the transmission of pain signals to the CNS.[3]
Preclinical Pharmacology
Preclinical studies were crucial in characterizing the analgesic efficacy and peripheral selectivity of CR665. These studies were primarily conducted in rodent models of pain.
Binding Affinity and Selectivity:
In Vivo Efficacy:
The analgesic properties of CR665 were evaluated in various animal models of pain, most notably the acetic acid-induced writhing test and the hot plate test.
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Acetic Acid-Induced Writhing Test: This model assesses visceral pain by inducing abdominal constrictions (writhes) through the intraperitoneal injection of acetic acid. CR665 demonstrated a dose-dependent reduction in the number of writhes in rats, indicating its efficacy in mitigating this type of pain.
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Hot Plate Test: This test measures the response to thermal pain and is often used to evaluate centrally acting analgesics. The lack of significant activity of CR665 in this test at doses that were effective in the writhing assay provided evidence for its peripheral restriction.
Pharmacokinetics
Detailed pharmacokinetic parameters for CR665 in various species are not extensively published. However, a significant limitation of CR665 that hindered its development was its lack of oral bioavailability, a common challenge for peptide-based drugs. This necessitated intravenous administration in clinical settings.
Clinical Development of CR665
The promising preclinical profile of CR665 led to its evaluation in human clinical trials. A notable study compared the analgesic efficacy of intravenously administered CR665 to that of oral oxycodone and placebo in a multi-modal, multi-tissue experimental human pain model.
In this study, CR665 demonstrated a selective analgesic effect on visceral pain, significantly increasing the pain rating threshold to esophageal distension compared to placebo. In contrast, oxycodone showed a more generalized analgesic effect, elevating thresholds for cutaneous, deep somatic, and visceral pain. This finding supported the potential of CR665 for treating specific types of pain, particularly visceral pain, with a reduced side effect profile compared to traditional opioids.
The Evolution to CR845 (Difelikefalin)
The primary obstacle in the development of CR665 was its poor oral bioavailability. To overcome this, a derivative of CR665, named CR845 (later known as difelikefalin), was developed. Difelikefalin is a synthetic peptide agonist of the KOR with a similar mechanism of action to CR665 but with improved pharmacokinetic properties.
Difelikefalin has undergone extensive clinical development and has been approved by the FDA under the brand name Korsuva for the treatment of moderate-to-severe pruritus (itching) associated with chronic kidney disease in adults undergoing hemodialysis. While its development for pain is ongoing, the journey from CR665 to the approved drug difelikefalin highlights the successful translation of the concept of a peripherally selective KOR agonist from a promising preclinical candidate to a clinically useful therapeutic.
Experimental Protocols
Acetic Acid-Induced Writhing Test (Rat)
This protocol is a general representation of the acetic acid-induced writhing test used in preclinical analgesic screening.
Objective: To assess the peripheral analgesic activity of a test compound by quantifying the reduction in visceral pain responses (writhes) induced by an intraperitoneal injection of acetic acid.
Materials:
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Male Wistar rats (180-220 g)
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Test compound (CR665) solution
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Vehicle control (e.g., saline)
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Positive control (e.g., a known analgesic)
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0.6% acetic acid solution
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Observation chambers
Procedure:
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Animals are fasted overnight with free access to water.
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Animals are randomly assigned to treatment groups (vehicle, positive control, and different doses of the test compound).
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The test compound, vehicle, or positive control is administered (e.g., intravenously or intraperitoneally) at a specific time point before the induction of writhing.
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After the designated pretreatment time, each animal receives an intraperitoneal injection of 0.6% acetic acid (10 mL/kg).
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Immediately after the acetic acid injection, each animal is placed in an individual observation chamber.
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The number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.
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The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.
Hot Plate Test (Rat)
This protocol is a general representation of the hot plate test used to assess thermal nociception.
Objective: To evaluate the central analgesic activity of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Materials:
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Male Sprague-Dawley rats (200-250 g)
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Test compound (CR665) solution
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Vehicle control (e.g., saline)
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Positive control (e.g., morphine)
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Hot plate apparatus with adjustable temperature
Procedure:
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The hot plate is maintained at a constant temperature, typically 55 ± 0.5°C.
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Animals are habituated to the testing room before the experiment.
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Each animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.
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A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage. If the animal does not respond within the cut-off time, it is removed from the hot plate, and the latency is recorded as the cut-off time.
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Baseline latencies are determined for all animals before any treatment.
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Animals are then treated with the test compound, vehicle, or positive control.
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The hot plate test is repeated at various time points after treatment (e.g., 30, 60, 90, and 120 minutes) to determine the time course of the analgesic effect.
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The percentage of the maximum possible effect (%MPE) is often calculated to normalize the data.
Data Presentation
Due to the limited availability of specific quantitative data for CR665 in publicly accessible literature, the following tables are presented as illustrative examples based on the known characteristics of CR665 and its derivatives.
Table 1: Preclinical Efficacy of CR665 Derivatives (Illustrative)
| Assay | Species | Endpoint | Result |
| Kappa-Opioid Receptor Binding | - | Selectivity vs. MOR/DOR | >11,000 - 200,000-fold |
| Acetic Acid-Induced Writhing | Rat | Inhibition of Writhing | Dose-dependent reduction |
| Hot Plate Test | Rat | Increase in Latency | Minimal effect |
Table 2: Clinical Trial Results of CR665 in Experimental Pain (Illustrative)
| Pain Modality | CR665 Effect vs. Placebo | Oxycodone Effect vs. Placebo |
| Visceral Pain (Esophageal Distension) | Significant Increase in Pain Threshold | Significant Increase in Pain Threshold |
| Cutaneous Pain | No Significant Effect | Significant Increase in Pain Threshold |
| Deep Somatic Pain | No Significant Effect | Significant Increase in Pain Threshold |
Visualizations
Signaling Pathway of CR665 at the Kappa-Opioid Receptor
Caption: Simplified signaling pathway of CR665 upon binding to the kappa-opioid receptor.
Experimental Workflow for Preclinical Analgesic Testing
Caption: General experimental workflow for preclinical evaluation of CR665's analgesic efficacy.
Conclusion
The development of CR665 represented a targeted approach to opioid analgesic research, focusing on peripheral KOR agonism to separate pain relief from centrally mediated side effects. While the pharmacokinetic limitations of CR665 prevented its advancement, it laid the crucial groundwork for the development of its successor, difelikefalin (CR845). The journey from CR665 to an approved drug validates the therapeutic potential of peripherally restricted KOR agonists and serves as a compelling case study in rational drug design and development. Further research into this class of compounds may yet yield novel and safer treatments for a variety of pain states and other conditions.
